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Compound of Interest

Compound Name: Decamethylruthenocene

Cat. No.: B15500432

For Researchers, Scientists, and Drug Development Professionals
CAS Number: 84821-53-4

IUPAC Nomenclature: bis(pentamethylcyclopentadienyl)ruthenium(ll)

Summary

Decamethylruthenocene, a sandwich compound featuring a ruthenium atom coordinated
between two pentamethylcyclopentadienyl ligands, is a subject of growing interest in various
scientific fields. Its unique electronic and structural properties make it a valuable asset in
catalysis and an intriguing candidate for applications in medicinal chemistry. This document
provides a detailed technical guide on decamethylruthenocene, covering its synthesis,
physicochemical properties, and potential mechanisms of action, with a particular focus on its
relevance to drug development.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for decamethylruthenocene, providing a
ready reference for its characterization.
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Property Value

CAS Number 84821-53-4

IUPAC Name bis(pentamethylcyclopentadienyl)ruthenium(Il)
Molecular Formula C20H30RuU

Molecular Weight 371.52 g/mol

Table 1: General Properties of Decamethylruthenocene

Spectroscopic analysis is crucial for the identification and characterization of
decamethylruthenocene. Below is a compilation of its key spectroscopic data.

Spectroscopic Data Value

1H NMR singlet

13C NMR two signals

UV-Vis A =365nm

Redox Potential E°(CpzRu"/CpzRu") vs. Fc/Fc* in CH2Cl2

Table 2: Spectroscopic and Electrochemical Data for Decamethylruthenocene[1][2]

Experimental Protocols
Synthesis of Decamethylruthenocene

A standard method for the synthesis of decamethylruthenocene involves the reaction of a
ruthenium precursor with a pentamethylcyclopentadienyl source. A general procedure is
outlined below:

Materials:
o Ruthenium(lll) chloride hydrate (RuCls-xH20)

o Pentamethylcyclopentadiene (Cp*H)
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e A suitable reducing agent (e.g., zinc dust)

e An appropriate solvent (e.g., ethanol or tetrahydrofuran)

Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), dissolve ruthenium(lll) chloride hydrate
in the chosen solvent.

e Add an excess of pentamethylcyclopentadiene to the solution.
« Introduce the reducing agent to the reaction mixture.

» Heat the mixture to reflux for several hours until the reaction is complete, monitoring by a
suitable technique such as thin-layer chromatography.

 After cooling to room temperature, filter the reaction mixture to remove any insoluble
materials.

 Remove the solvent from the filtrate under reduced pressure.

 Purify the resulting solid by recrystallization or column chromatography to yield
decamethylruthenocene as a crystalline solid.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction
time, and purification methods, may vary and should be optimized based on laboratory-specific
equipment and desired purity.

Measurement of Redox Potential

The redox potential of decamethylruthenocene can be determined using cyclic voltammetry.
Apparatus and Reagents:

o Athree-electrode electrochemical cell (working electrode, reference electrode, and counter
electrode)

o Potentiostat
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» A solution of decamethylruthenocene in a suitable solvent (e.g., dichloromethane)
containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)

o Areference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel
electrode (SCE). Ferrocene can be used as an internal standard.

Procedure:

o Prepare a solution of decamethylruthenocene and the supporting electrolyte in the chosen
solvent.

o Assemble the three-electrode cell with the prepared solution.

o Perform a cyclic voltammetry scan over a potential range that encompasses the expected
redox event for the Ru(ll)/Ru(lll) couple.

o Record the resulting voltammogram. The formal redox potential (E°') can be determined as
the midpoint of the anodic and cathodic peak potentials.

« If using an internal standard like ferrocene, the potential of decamethylruthenocene can be
reported relative to the well-defined ferrocene/ferrocenium (Fc/Fc*) redox couple.

Potential Applications in Drug Development and
Catalysis

While many ruthenium complexes have been investigated for their anticancer properties, the
specific cytotoxic activity of decamethylruthenocene is an emerging area of research. The
established anticancer activity of other ruthenium compounds often involves mechanisms such
as DNA binding, inhibition of enzymes like topoisomerases, and induction of apoptosis.[3]
Some ruthenium complexes are also known to target cancer cell metabolism by inhibiting
lactate production and trans-plasma-membrane electron transport (TPMET) systems.[4]

The workflow for investigating the potential of a new ruthenium compound like
decamethylruthenocene in a drug development context would typically follow the pathway
illustrated below.
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Drug Development Workflow for a Novel Compound.
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Decamethylruthenocene also exhibits interesting catalytic activity, particularly in the context of
hydrogen evolution. It can act as a photosensitizer and catalyst for the reduction of protons to
molecular hydrogen.[1][5] This process is of significant interest for renewable energy

applications.

The proposed mechanism for photo-induced hydrogen evolution by decamethylruthenocene
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Mechanism of Photo-induced Hydrogen Evolution.
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The solid-state structure of ruthenocene, the parent compound of decamethylruthenocene,
has been determined by X-ray crystallography to have an eclipsed conformation of the
cyclopentadienyl rings.[6] The addition of the ten methyl groups in decamethylruthenocene
significantly influences its steric and electronic properties, though the fundamental sandwich
structure is retained. Detailed crystallographic data, including bond lengths and angles for
decamethylruthenocene, are essential for a complete understanding of its reactivity and
interactions with biological targets.

This technical guide provides a foundational understanding of decamethylruthenocene for
professionals in research and drug development. Further investigation into its biological
activities and optimization of its properties will be crucial for realizing its full potential in
medicinal and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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